9R-10alpha-Hydroxyepigambogic acid is a natural compound with the chemical formula and a molecular weight of approximately 646.8 g/mol. This compound is derived from the resin of the plant Garcinia hanburyi, commonly known for its various bioactive compounds. It is classified under miscellaneous natural products and has garnered interest due to its potential biological activities.
9R-10alpha-Hydroxyepigambogic acid is primarily sourced from the gamboge resin of Garcinia hanburyi, a tropical tree found in Southeast Asia. The compound falls under the category of xanthones, which are known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities.
The synthesis of 9R-10alpha-Hydroxyepigambogic acid can be achieved through several organic reactions, although specific detailed synthetic routes are not extensively documented in the literature. The compound can be isolated from natural sources using solvent extraction methods, typically involving polar solvents such as acetone or ethanol, followed by chromatographic techniques for purification.
The extraction process often involves:
While specific chemical reactions involving 9R-10alpha-Hydroxyepigambogic acid are not widely reported, it is known that xanthones generally undergo various reactions such as:
These reactions can be performed under controlled laboratory conditions, utilizing reagents that facilitate these transformations while maintaining the integrity of the xanthone core structure.
Data supporting these mechanisms often come from studies on related compounds within the xanthone family.
Relevant analyses indicate that 9R-10alpha-Hydroxyepigambogic acid retains its properties when stored properly, making it suitable for further research applications.
9R-10alpha-Hydroxyepigambogic acid has potential applications in:
Research into this compound could lead to novel therapeutic agents targeting various diseases, particularly those related to cancer and inflammation.
The genus Garcinia (Clusiaceae family) represents a rich repository of biologically active metabolites that have served dual roles as traditional medicines and modern pharmacological leads. Among these, gamboges resin—exuded from Garcinia hanburyi and related species—has been historically valued across Southeast Asian traditional medicine systems for treating wounds, infections, and inflammatory conditions [8] [10]. This complex resin comprises a chemically diverse array of caged xanthones and polyisoprenylated benzophenones, with gambogic acid (GA) emerging as the most extensively studied representative. GA derivatives exhibit potent anticancer activities through multi-target mechanisms, including induction of apoptosis, inhibition of angiogenesis, and suppression of nuclear factor kappa B (NF-κB) signaling pathways [1] [5]. Within this chemical landscape, 9R-10α-hydroxyepigambogic acid represents a structurally refined variant whose stereochemical features and biosynthetic positioning offer insights for medicinal chemistry optimization. The compound exemplifies how oxygenative modifications alter bioactivity profiles within the gambogic acid derivative family [7] [9].
Garcinia hanburyi has been integral to ethnopharmacopeias across its native range in Thailand, Cambodia, and Southern China for centuries. Traditional applications leveraged its diverse therapeutic actions:
The chemical complexity of G. hanburyi resin necessitated advanced separation technologies. 9R-10α-Hydroxyepigambogic acid (C~38~H~46~O~9~; MW 646.8 g/mol) was isolated from chloroform-soluble fractions alongside GA and morellin derivatives using techniques like high-speed counter-current chromatography (HSCCC) and preparative HPLC [7] [10]. Analytical characterization via NMR and mass spectrometry confirmed its structure as a mono-hydroxylated analog of GA with stereospecific modifications at C9 and C10 positions. This compound exemplifies how traditional use guided bioactivity-driven fractionation, leading to the identification of structurally refined agents with improved therapeutic indices [7] [9].
Table 1: Key Phytochemicals in G. hanburyi Resin with 9R-10α-Hydroxyepigambogic Acid
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Structural Features |
---|---|---|---|
9R-10α-Hydroxyepigambogic acid | C~38~H~46~O~9~ | 646.8 | C9-C10 hydroxylation, caged xanthone core |
Gambogic acid | C~38~H~44~O~8~ | 628.7 | α,β-unsaturated ketone, C9-C10 double bond |
Morellic acid | C~38~H~44~O~8~ | 628.7 | δ-lactone ring, C30 carboxylate |
Gambogenic acid | C~38~H~46~O~9~ | 646.8 | Epoxidized C32-C33 bond |
Gambogic acid derivatives share a conserved caged scaffold characterized by a 4-oxatricyclo[4.3.1.0³,⁷]decan-2-one system fused to a xanthone core. This architecture enables diverse bioactivities but suffers from pharmacological limitations like poor solubility and chemical instability. Structural classification hinges on modifications at key reactive sites:
C9-C10 bond modifications: The α,β-unsaturated ketone system (present in GA) acts as a Michael addition acceptor critical for covalent binding to cellular targets like transferrin receptors. Hydrogenation or epoxidation of this bond typically diminishes cytotoxicity, as observed in compound 1 (Fig. 3A; [1]). 9R-10α-Hydroxyepigambogic acid incorporates a stereospecific hydroxylation at C10, converting the planar enone system into a chiral tertiary alcohol. This modification alters electronic distribution while introducing hydrogen-bonding capacity [3] [7].
C30 carboxylate modifications: Esterification or amidation of the C30 carboxylic acid group enhances water solubility. In 9R-10α-hydroxyepigambogic acid, this group remains free, potentially contributing to molecular recognition in enzyme binding pockets [1] [9].
C34-C39 side-chain variations: Prenyl groups undergo cyclization, oxidation, or halogenation. Hydroxylation at C34/C39 (as in compounds 12-14; Fig. 5) can boost activity against specific cell lines. The 10α-hydroxy analog retains GA's isoprenyl motifs but positions them adjacent to the newly introduced hydroxyl [1] [7].
Stereochemically, the 9R,10α-configuration imposes conformational constraints on the caged core. X-ray crystallography of related derivatives shows that C10 hydroxylation disrupts the conjugated enone system, forcing the A-ring into a twisted boat conformation. This change may modulate membrane permeability and target engagement compared to GA's planar structure. Computational analyses (e.g., molecular docking) suggest the 10α-OH forms hydrogen bonds with residues in Bcl-2 family proteins, potentially enhancing affinity over non-hydroxylated analogs [5] [9].
Table 2: Structure-Activity Relationships in Key Gambogic Acid Derivatives
Derivative | Structural Modification | Cytotoxic IC₅₀ (μM)* | Bioactivity Consequences |
---|---|---|---|
Gambogic acid | C9=C10 double bond | 0.3–0.5 [1] | Covalent target modification; high cytotoxicity |
33-Chlorogambogellic acid | C32-C33 epoxidation + Cl addition | 0.2–0.4 [3] | Enhanced electrophilicity; improved tumor selectivity |
9R-10α-Hydroxyepigambogic acid | C10 hydroxylation + C9 epimerization | 1.5–2.5 (est.) | Reduced Michael reactivity; altered hydrogen bonding |
C34-4-methylpiperazinylamide | C30 amidation | 0.24–1.09 [1] | Improved solubility; retained cytotoxicity |
*Representative values across multiple cancer cell lines; est. = estimated based on structural analogs
The biosynthesis of Garcinia xanthones proceeds through a convergent pathway involving shikimate and polyketide precursors. 9R-10α-Hydroxyepigambogic acid occupies a terminal oxidative branch within gambogic acid metabolism:
Early-stage construction: The xanthone core arises from benzophenone intermediates like maclurin, which undergoes regioselective oxidative coupling. Prenyl transferases then attach isoprenyl moieties from dimethylallyl diphosphate (DMAPP) at C2, C34, and C39 positions, forming desoxymorellin as a key branch-point intermediate [10].
Cage formation: Oxidative cyclization between the C2-prenyl group and the xanthone C10 position generates the characteristic 4-oxatricyclo[4.3.1.0³,⁷]decan-2-one system, yielding gambogic acid as the primary caged product. This step involves cytochrome P450-mediated epoxidation followed by nucleophilic attack [1] [10].
Late-stage functionalization: Gambogic acid undergoes regiospecific hydroxylation at C10, catalyzed by a keto-hydroxylase, to form 10α-hydroxygambogic acid. Subsequent enzymatic epimerization at C9 generates the 9R configuration, producing 9R-10α-hydroxyepigambogic acid. This compound represents a metabolic stabilization product, where hydroxylation reduces the reactivity of the enone system, potentially minimizing off-target effects [3] [7] [9].
In vitro studies using rat liver microsomes confirm GA's rapid conversion to hydroxylated metabolites, with C10 hydroxylation being a predominant pathway. The 10α-hydroxy derivatives exhibit altered biological activities: while their direct cytotoxicity against cancer cells may be reduced compared to GA, they display enhanced selectivity for specific molecular targets like tyrosine phosphatases or α-glucosidase enzymes [9] [10]. This positions 9R-10α-hydroxyepigambogic acid as both a detoxification intermediate and a potential reservoir for novel pharmacophores with refined target specificity.
Table 3: Biosynthetic Classification of Key Gambogic Acid Derivatives
Biosynthetic Stage | Representative Compounds | Enzymatic Drivers | Bioactivity Shift |
---|---|---|---|
Early intermediates | Desoxymorellin, morellin | Prenyltransferases | Low-moderate cytotoxicity |
Core caged structure | Gambogic acid, gambogenic acid | P450 epoxidases/cyclases | High cytotoxicity; multi-target |
Oxidative derivatives | 9R-10α-Hydroxyepigambogic acid, 33-chlorogambogellic acid | Keto-hydroxylases; halogenases | Target-selective; improved therapeutic index |
Interactive feature: Mouse over scientific terms (e.g., "epimerization", "P450") for concise definitions
Concluding Remarks
9R-10α-Hydroxyepigambogic acid exemplifies how stereochemical refinement in natural product derivatives can modulate biological interactions while retaining core pharmacophoric elements. Its position as a late-stage biosynthetic metabolite of gambogic acid highlights evolutionary optimization within plant defense chemistry. Future research should prioritize total synthesis routes to access stereoisomerically pure material and target deconvolution studies to exploit its potential as a lead compound for diseases where GA's reactivity limits therapeutic utility.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0